2-Chloro-5-pyrrol-1-yl-phenylamine
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Overview
Description
2-Chloro-5-pyrrol-1-yl-phenylamine is a chemical compound with the molecular formula C10H9ClN2 and a molecular weight of 192.65 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound features a pyrrole ring, which is a five-membered nitrogen-containing heterocycle, making it a versatile scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-pyrrol-1-yl-phenylamine typically involves the reaction of 2-chloroaniline with pyrrole under specific conditions. One common method includes:
Starting Materials: 2-chloroaniline and pyrrole.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 2-chloroaniline is first deprotonated by the base, followed by the addition of pyrrole.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-pyrrol-1-yl-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted by nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles in the presence of a base like K2CO3 in DMF.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted phenylamine derivatives.
Scientific Research Applications
2-Chloro-5-pyrrol-1-yl-phenylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-5-pyrrol-1-yl-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring allows the compound to bind effectively to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A parent compound with a simpler structure.
Pyrrolidine: A saturated analog of pyrrole with different biological activities.
2-Chloroaniline: A precursor in the synthesis of 2-Chloro-5-pyrrol-1-yl-phenylamine
Uniqueness
This compound is unique due to the presence of both a chloro group and a pyrrole ring, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
2-chloro-5-pyrrol-1-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h1-7H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQKJFLOBOWCPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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